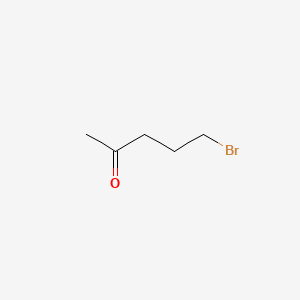

5-Bromopentan-2-one

Description

Historical Context and Significance of Halogenated Ketones in Organic Synthesis

Halogenated ketones, particularly α-haloketones, have long been recognized as pivotal building blocks in organic synthesis. nih.govmdpi.comresearchgate.net Their importance stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bonded to the halogen. mdpi.comresearchgate.net This dual reactivity allows for a wide range of chemical transformations, making them versatile precursors for the synthesis of complex molecules, including nitrogen, sulfur, and oxygen-containing heterocycles, some of which exhibit significant biological activity. nih.govmdpi.comresearchgate.net

The introduction of a halogen atom at the α-position to a ketone group significantly influences the compound's reactivity. fiveable.mewikipedia.org This structural feature is key to their utility in forming new chemical bonds and constructing intricate molecular architectures. mdpi.com Historically, the synthesis of these compounds often involved direct halogenation of a ketone precursor. mdpi.com Over the years, significant advancements have been made to refine these synthetic methods, focusing on improving efficiency and embracing greener chemical practices. nih.govchemistryviews.org

Rationale for Advanced Research on 5-Bromopentan-2-one

Advanced research into this compound is propelled by its role as a key intermediate in the synthesis of more complex molecules. pharmaffiliates.comchemicalbook.comchemicalbook.com The presence of the bromine atom, a good leaving group, at the 5-position allows for a variety of nucleophilic substitution reactions. cymitquimica.com This reactivity is fundamental to its application in creating new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic organic chemistry.

The investigation of this compound and similar compounds contributes to a deeper understanding of reaction mechanisms, such as nucleophilic substitutions and elimination reactions. stackexchange.comresearchgate.net For instance, studying its reactions helps elucidate the factors that favor one reaction pathway over another.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to explore its full potential as a synthetic building block. Researchers aim to develop new, efficient, and selective methods for its use in constructing a diverse array of organic compounds. This includes its application in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

A significant part of the research focuses on understanding and controlling the regioselectivity and stereoselectivity of its reactions. The development of novel catalytic systems that can influence the outcome of reactions involving this compound is an active area of investigation. Furthermore, there is an ongoing effort to develop more sustainable and environmentally friendly synthetic routes utilizing this and other halogenated ketones. wikipedia.orgchemistryviews.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9BrO | nih.govchemsrc.comscbt.com |

| Molecular Weight | 165.03 g/mol | pharmaffiliates.comnih.govscbt.com |

| CAS Number | 3884-71-7 | nih.govchemsrc.comscbt.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comguidechem.com |

| Boiling Point | 190.6 ± 23.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 76.1 ± 0.0 °C | chemsrc.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromopentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKABMPGOHRVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063219 | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-71-7 | |

| Record name | 5-Bromo-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromopentan 2 One and Its Precursors

Established Synthetic Pathways to 5-Bromopentan-2-one

Bromination Reactions of Precursor Ketones

A primary and well-established method for the synthesis of brominated ketones like this compound involves the direct bromination of a suitable precursor ketone.

In a common procedure, 2-pentanone can be reacted with bromine (Br₂) under acidic conditions to yield brominated products. The reaction is often carried out in a polar aprotic solvent. The acid catalyst facilitates the reaction by promoting the formation of the enol intermediate, which then reacts with bromine. This acid-catalyzed halogenation of ketones typically follows Zaitsev's rule, where the more substituted α-carbon is preferentially halogenated. Therefore, the reaction of 2-pentanone under these conditions would be expected to produce a mixture of brominated isomers, including 1-bromopentan-2-one (B1336446), 3-bromopentan-2-one (B1277478), and the desired this compound. vaia.com

Another approach involves the bromination of acetylpropanol with sodium bromide, heated to facilitate the reaction. chemicalbook.com This method offers a direct route to this compound by utilizing a precursor that already contains the desired carbon skeleton.

Light-initiated bromination of pentane (B18724) has also been explored. chemedx.org This free-radical substitution reaction, however, typically yields a mixture of monobrominated isomers, including 2-bromopentane (B28208) and 3-bromopentane (B47287), and is less specific for the synthesis of a particular ketone. kek.jpquora.com

| Precursor | Reagent | Conditions | Product(s) |

| 2-Pentanone | Br₂ / Acid Catalyst | Polar aprotic solvent | Mixture of brominated pentanones |

| Acetylpropanol | NaBr | Heating (75°C) | This compound chemicalbook.com |

| Pentane | Br₂ | UV light | Mixture of brominated pentanes |

Functional Group Interconversions Leading to the this compound Moiety

Functional group interconversion (FGI) represents a powerful strategy in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.ukcompoundchem.com This approach can be effectively utilized to synthesize this compound from precursors containing different functional groups.

One potential pathway involves the oxidation of a corresponding secondary alcohol, 5-bromopentan-2-ol (B2996801). Mild oxidizing agents can convert the secondary alcohol to the ketone, this compound.

Alternatively, a precursor containing a different leaving group at the 5-position could be converted to the bromide. For instance, a tosylate or mesylate derivative of 5-hydroxypentan-2-one could undergo nucleophilic substitution with a bromide salt, such as sodium bromide, to yield this compound. This type of reaction, known as the Finkelstein reaction, is a common method for interconverting halides. vanderbilt.edu

Another synthetic route could start from a precursor like 5-hydroxypentan-2-one, which could be synthesized from readily available starting materials. The hydroxyl group can then be converted to a good leaving group, such as a tosylate, which is subsequently displaced by a bromide ion.

| Starting Material | Reagent(s) | Intermediate(s) | Final Product |

| 5-Bromopentan-2-ol | Mild Oxidizing Agent | - | This compound |

| 5-Hydroxypentan-2-one | 1. TsCl, pyridine; 2. NaBr | 5-Tosyloxypentan-2-one | This compound |

| 1-Bromo-4-pentene | O₃ then DMS or Zn/H₂O | - | This compound |

Novel and Evolving Synthetic Approaches to this compound

Development of Catalytic Systems for this compound Synthesis

Recent advancements in catalysis offer more efficient and selective methods for bromination reactions. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in the provided results, general principles of catalytic bromination can be applied. For instance, the use of a vanadium oxide cluster (V₁₂O₃₂) as a catalyst has been shown to influence the selectivity of pentane bromination, favoring the formation of 2-bromopentane and 3-bromopentane in a different ratio compared to non-catalyzed reactions. kek.jp This suggests the potential for developing catalysts that could direct bromination to the terminal carbon of a pentanone derivative.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to develop more environmentally benign synthetic methods. For the synthesis of bromoketones, a "green" approach using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in water has been reported for the bromination of various ketones. rsc.org This method avoids the use of hazardous elemental bromine and organic solvents. The reaction proceeds by the in-situ generation of bromine. This methodology could potentially be adapted for the synthesis of this compound, offering a safer and more sustainable alternative to traditional bromination methods.

| Green Reagent System | Substrate | Conditions | Advantage |

| H₂O₂ / HBr | Ketones | Water, Room Temperature | Avoids elemental bromine and organic solvents rsc.org |

Solvent-Free or Aqueous-Phase Methodologies

The development of synthetic routes that minimize or eliminate the use of organic solvents is a significant goal in green chemistry. For the synthesis of bromo-ketones like this compound, traditional methods often rely on halogenated solvents. However, research into solvent-free or aqueous-phase reactions is emerging. One notable approach involves the direct bromination of ketones in an aqueous medium, often facilitated by a phase-transfer catalyst to enhance the reaction between the aqueous and organic phases.

Another strategy is the use of solid-supported reagents. For instance, a polymer-bound N-bromosuccinimide (NBS) reagent could be used for the bromination of 2-pentanone. This method simplifies the purification process as the spent reagent can be removed by simple filtration, and it often allows for the reaction to be run in more environmentally benign solvents, including water, or even under solvent-free conditions by grinding the reactants together.

While specific data on solvent-free synthesis of this compound is limited in readily available literature, analogous reactions provide a strong basis for its feasibility. For example, the bromination of other aliphatic ketones has been successfully carried out in aqueous media or under solvent-free conditions, suggesting that these methods could be adapted for this compound.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a powerful and highly selective alternative for the synthesis of complex organic molecules. acs.org Enzymes can operate under mild conditions of temperature and pH, often in aqueous environments, and can exhibit high regio- and enantioselectivity. acs.org

For a compound like this compound, a potential biocatalytic route could involve a halohydrin dehalogenase. These enzymes can catalyze the ring-opening of a cyclic ether with a bromide ion or the reverse reaction. A hypothetical enzymatic pathway could start from a suitable precursor, such as a protected 5-hydroxypentan-2-one, which is then converted to the bromo-derivative by a halogenating enzyme.

Another avenue is the use of lipases for the resolution of a racemic mixture of a related chiral compound. For instance, if a synthetic route produces a racemic alcohol precursor to this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two and subsequent conversion to the desired enantiomerically pure ketone.

Research in the broader field of biocatalysis supports the potential for these transformations. Studies on enzyme-catalyzed halogenation and the use of enzymes in the synthesis of chiral ketones are well-documented. acs.org However, specific examples detailing the enzymatic synthesis of this compound are not yet prevalent in the literature, indicating a promising area for future research.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any chemical synthesis is highly dependent on the optimization of various reaction parameters. For the production of this compound, careful control over stoichiometry, temperature, pressure, and the use of catalysts is crucial for maximizing yield and minimizing byproducts.

Influence of Reagent Stoichiometry and Concentration

The molar ratio of reactants is a critical factor in the synthesis of this compound. In a typical bromination of 2-pentanone, using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂), a 1:1 stoichiometry is theoretically required. However, in practice, a slight excess of the brominating agent may be used to ensure complete conversion of the starting ketone. The concentration of the reactants also plays a significant role; higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions, such as polybromination.

Temperature and Pressure Effects on Reaction Kinetics and Selectivity

Temperature is a key parameter that influences both the rate and the selectivity of the reaction. For the bromination of ketones, the reaction is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent the formation of undesired byproducts. Increasing the temperature can accelerate the reaction but may also lead to a decrease in selectivity and the formation of impurities. Pressure is generally less of a critical factor for liquid-phase reactions at a small scale but can become important in industrial-scale processes, particularly if any of the reactants or byproducts are volatile.

Role of Catalysts and Additives in Enhancing Synthesis Efficiency

Catalysts and additives can significantly improve the efficiency and selectivity of the synthesis of this compound. In the case of bromination with elemental bromine, an acid catalyst such as hydrobromic acid (HBr) or acetic acid is often used to promote the enolization of the ketone, which is the reactive intermediate.

For reactions involving N-bromosuccinimide, a radical initiator like azobisisobutyronitrile (AIBN) or light can be used to initiate the reaction. The choice of catalyst can also influence the regioselectivity of the bromination. For instance, under acidic conditions, bromination tends to occur at the more substituted α-carbon, whereas under basic conditions, the less substituted α-carbon is favored.

Additives can also be used to scavenge byproducts. For example, in reactions that produce HBr as a byproduct, a non-nucleophilic base can be added to neutralize the acid and prevent it from catalyzing unwanted side reactions.

Below is a table summarizing the influence of various parameters on the synthesis of a related compound, 3-bromopentan-2-one, which provides insights into the optimization of this compound synthesis.

| Parameter | Optimal Range | Impact on Yield |

| Temperature | 60–70°C | Maximizes kinetics. |

| Pressure | 1.5–2 atm | Prevents volatilization of reactants and products. |

| Catalyst Loading | 5–7 mol% Fe | Balances cost and reaction efficiency. |

| Residence Time | 10–15 minutes | In continuous flow reactors for industrial production. |

Reactivity and Mechanistic Investigations of 5 Bromopentan 2 One

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 5-Bromopentan-2-one

The presence of a bromine atom at the 5-position of pentan-2-one introduces a reactive site susceptible to nucleophilic attack. This allows for a variety of functional group interconversions, making this compound a versatile building block in organic synthesis.

Intermolecular Nucleophilic Attack on the Bromine-Bearing Carbon

The carbon atom bonded to the bromine in this compound is electrophilic and can be targeted by a range of nucleophiles, leading to the displacement of the bromide ion.

Amination Reactions

Amination of this compound can be achieved through various methods, including electrochemical approaches. For instance, the electrochemical amination of 1-bromopentane (B41390), a related haloalkane, has been shown to proceed with high regioselectivity, favoring reaction at the C-H bond distant from the halogen. d-nb.info This suggests that direct amination at the bromine-bearing carbon of this compound would likely require specific conditions to favor nucleophilic substitution over other potential reaction pathways.

A study on Ritter-type C(sp3)-H amination reactions enabled by electrochemistry with SO42− demonstrated the amination of 1-bromopentane, yielding a single product in good yield. d-nb.info This reaction proceeds through a proposed mechanism involving the generation of a sulfate (B86663) radical anion that abstracts a hydrogen atom, followed by oxidation and nucleophilic attack by acetonitrile (B52724). d-nb.info

| Reactant | Reagent | Product | Yield |

| 1-Bromopentane | CH3CN, H2SO4, nBu4NBF4 (electrolysis) | N-(pentan-4-yl)acetamide | Good |

| This table showcases the amination of a related bromoalkane, illustrating a potential synthetic route. |

Cyanation Reactions

The displacement of the bromide in this compound by a cyanide nucleophile is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. This reaction typically proceeds via an SN2 mechanism.

In the context of synthesizing aza-heterocycles, α-bromo carbonyl compounds, such as this compound, can react with in-situ generated azoalkene intermediates. acs.org The initial step involves the deprotonation of the α-bromo carbonyl compound to form a nucleophilic intermediate, which then participates in a conjugate addition. acs.org While this example involves a more complex reaction cascade, the initial nucleophilic character of a deprotonated α-bromo ketone is a relevant concept.

Hydrolysis and Alkoxylation Pathways

The bromine atom in this compound can be substituted by hydroxyl or alkoxyl groups through nucleophilic substitution reactions. Hydrolysis, typically carried out with a water or a hydroxide (B78521) source, would yield 5-hydroxypentan-2-one. Similarly, reaction with an alcohol or an alkoxide leads to the formation of an ether.

For example, the hydrolysis of sultones, which are cyclic sulfonic esters, can be achieved with aqueous caustic solutions to yield hydroxyalkane sulfonates. google.com While not a direct example with this compound, this illustrates the general principle of cleaving a bond to an electronegative group with subsequent introduction of a hydroxyl group.

Alkoxylation has been demonstrated in the functionalization of pillar[n]arenes, where bromoalkanes are used to introduce alkoxy substituents. researchgate.net This highlights the general utility of bromoalkanes in forming ether linkages.

Intramolecular Cyclization Reactions Promoted by Nucleophilic Substitution

The structure of this compound, with a nucleophilic keto-oxygen and an electrophilic carbon bearing the bromine, is well-suited for intramolecular cyclization reactions.

Formation of Cyclic Ethers

Intramolecular Williamson ether synthesis is a plausible pathway for the cyclization of a derivative of this compound. If the ketone is first reduced to an alcohol, the resulting 5-bromopentan-2-ol (B2996801) can undergo an intramolecular SN2 reaction. stackexchange.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the bromine and displacing it to form a cyclic ether, likely tetrahydro-2-methylfuran.

A related example is the intramolecular reaction of dihaloalkanes in the presence of lithium amalgam to form cyclic alkanes, demonstrating the feasibility of ring closure from halogenated linear chains. google.com

| Starting Material | Conditions | Product |

| 5-Bromopentan-2-ol (hypothetical) | Base (e.g., NaOH) | Tetrahydro-2-methylfuran |

| This table illustrates a potential intramolecular cyclization pathway. |

Synthesis of Nitrogen-Containing Heterocycles

The dual functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The presence of an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (C5, bonded to bromine) allows for cyclization reactions with appropriate nitrogen-containing binucleophiles.

A prominent example of such a transformation is the Hantzsch thiazole (B1198619) synthesis. This well-established method involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). In the context of this compound, although it is a γ-haloketone, it can serve as a component in related cyclocondensations. For instance, reaction with thiourea would proceed via initial nucleophilic attack of the thiourea sulfur on the C5 carbon, displacing the bromide. The intermediate S-alkylisothiouronium salt can then undergo intramolecular cyclization. The nitrogen atom of the isothiourea moiety attacks the carbonyl carbon, and subsequent dehydration leads to the formation of a substituted aminothiazole ring. nih.govorganic-chemistry.orgmdpi.com

Another potential pathway for forming nitrogen-containing derivatives involves reaction with hydrazine (B178648) (H₂NNH₂). This reaction typically begins with the formation of a hydrazone through nucleophilic addition of hydrazine to the ketone's carbonyl group. libretexts.org While this hydrazone is a nitrogen-containing intermediate, under basic conditions and heat (the Wolff-Kishner reduction), the final product is typically the corresponding alkane (5-bromopentane), with the elimination of nitrogen gas, rather than a stable heterocycle. libretexts.org

It is crucial to note that under basic conditions, intramolecular reactions can compete with intermolecular processes. The enolate of this compound, formed by deprotonation at the C1 or C3 position, can undergo an intramolecular SN2 reaction, where the enolate attacks the bromine-bearing C5 carbon. This process leads to the formation of cyclopropylmethyl ketone, a common side product that can diminish the yield of desired heterocyclic products if reaction conditions are not carefully controlled.

Electrophilic Reactions of the Carbonyl Group in this compound

The carbonyl group in this compound is a key reactive site. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by a wide array of nucleophiles. These reactions are fundamental to modifying the ketone functionality and are often the first step in more complex synthetic sequences.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is the characteristic reaction of aldehydes and ketones. The addition of a nucleophile to the electrophilic carbonyl carbon breaks the C=O pi bond, resulting in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

The ketone functionality of this compound can be readily reduced to a secondary alcohol using complex metal hydrides. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

The general mechanism involves the attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral bromopentalkoxide intermediate. A subsequent workup step with a protic solvent (like water or a mild acid) protonates the alkoxide to furnish the final product, 5-bromopentan-2-ol. uni.lu LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ but both are effective for this ketone reduction. Care must be taken as these reagents can potentially react with the alkyl halide moiety, although reduction of the ketone is typically much faster.

| Reagent | Starting Material | Product |

| Sodium Borohydride (NaBH₄) | This compound | 5-Bromopentan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | 5-Bromopentan-2-ol |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group of this compound provides a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols. These reagents behave as strong carbon-based nucleophiles (carbanion equivalents).

The reaction involves the nucleophilic attack of the organometallic's carbanionic carbon on the ketone's carbonyl carbon. This forms a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol, where a new alkyl or aryl group from the organometallic reagent has been added to the carbonyl carbon.

However, the presence of the bromine atom can complicate this reaction, as organometallic reagents are also strong bases and can promote elimination or react at the C-Br bond. A more controlled and efficient approach often involves the use of a protected form of the ketone, as discussed in the following section. Research has shown that the ethylene (B1197577) ketal of this compound reacts cleanly with organolithium compounds, such as 2-pyridylmethyllithium, to give high yields of the corresponding addition products after hydrolysis.

Hydride Reduction and Alcohol Formation

Carbonyl Protection Strategies for Selective Reactivity

The bifunctional nature of this compound presents a challenge when selective reaction at the C-Br bond is desired, as many nucleophiles will preferentially attack the more electrophilic carbonyl carbon. To circumvent this, the carbonyl group can be "protected" by converting it into a less reactive functional group, an acetal (B89532) or ketal. This masking strategy allows for a subsequent reaction to be carried out at the alkyl bromide site, after which the protecting group can be removed to regenerate the ketone.

The most common method for protecting the ketone in this compound is its conversion to a cyclic ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene glycol or neopentyl glycol (2,2-dimethylpropane-1,3-diol), in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) in a solvent like toluene. google.com

The reaction is an equilibrium process. To drive it to completion, the water formed as a byproduct is continuously removed, often using a Dean-Stark apparatus. The resulting product from reaction with ethylene glycol is 2-(3-bromopropyl)-2-methyl-1,3-dioxolane. organic-chemistry.orgscbt.com This ketal is stable under basic and nucleophilic conditions, allowing for reactions such as Grignard reagent formation or nucleophilic substitution at the C-Br bond without interference from the carbonyl group. Following the desired transformation, the ketone can be easily regenerated by hydrolysis of the ketal using aqueous acid.

| Reactants | Catalyst | Product |

| This compound, Ethylene Glycol | p-Toluenesulfonic acid (TsOH) | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane |

| This compound, Neopentyl Glycol | p-Toluenesulfonic acid (TsOH) | 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane |

Other Reversible Protecting Groups

In the synthesis of complex molecules, the selective protection of functional groups is a critical step. For this compound, which possesses both a ketone and a bromo-functional group, the carbonyl group can be reversibly protected as a ketal. This strategy is particularly useful when subsequent reactions target the bromo-substituent.

One documented application involves the formation of an ethylene ketal. The reaction of this compound with ethylene glycol, typically under acidic conditions, yields this compound ethylene ketal. epdf.pubdtic.mil This ketal is stable under basic conditions, allowing for nucleophilic substitution or other reactions at the carbon bearing the bromine atom. For instance, the resulting protected compound has been used in reactions with the sodium salt of a tri-ester and in the formation of Grignard reagents. gla.ac.uksoton.ac.uk The carbonyl group can be readily deprotected by acid hydrolysis after the desired transformation has been accomplished. epdf.pub

Another example is the formation of a dioxane-based protecting group. This compound can be reacted with a 1,3-diol to form a 1,3-dioxane. thieme-connect.de Specifically, its reaction with 2,2-dimethylpropane-1,3-diol would yield a substituted dioxane. These protecting groups are stable under a variety of conditions but can be removed with acid, making them effective reversible protecting groups for the ketone functionality. thieme-connect.de This allows for a wide range of chemical manipulations at the bromine-bearing carbon without interference from the carbonyl group.

Elimination Reactions Associated with this compound

The presence of a bromine atom, a good leaving group, and adjacent protons makes this compound susceptible to elimination reactions, primarily dehydrobromination, to form alkenes.

β-Hydride Elimination and Alkene Formation

Dehydrohalogenation of this compound involves the removal of the bromine atom from the α-carbon and a proton from an adjacent β-carbon. doubtnut.comvedantu.com In the case of this compound, the primary products expected from β-hydride elimination would be pent-4-en-2-one and pent-3-en-2-one (B7821955). The reaction is typically promoted by a base. doubtnut.com The use of a strong, bulky base, such as potassium tert-butoxide, generally favors elimination over substitution. The formation of the more substituted alkene, pent-3-en-2-one, would be favored under thermodynamic control according to Zaitsev's rule, which states that the more substituted alkene is the major product. vedantu.com

Competition between Substitution and Elimination Pathways

A notable reaction pathway for this compound involves an intramolecular substitution reaction when treated with a Grignard reagent. scribd.com The Grignard reagent adds to the carbonyl group, forming a magnesium alkoxide intermediate. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the bromide, resulting in the formation of a five-membered cyclic ether. scribd.com

The competition between substitution and elimination is a general theme in the reactivity of alkyl halides. masterorganicchemistry.commasterorganicchemistry.com For secondary alkyl halides, strong bases like sodium ethoxide tend to favor E2 elimination. masterorganicchemistry.comacs.org Factors such as the strength and steric bulk of the base, the solvent, and the temperature can influence the ratio of substitution to elimination products. masterorganicchemistry.com For instance, increasing the temperature generally favors elimination reactions. masterorganicchemistry.com While specific studies detailing the systematic investigation of this competition for this compound are not prevalent, the general principles of organic reactivity suggest that strong, non-bulky bases could lead to a mixture of substitution and elimination products, whereas bulky bases would predominantly yield elimination products.

Stereochemical Outcomes of Elimination Reactions

The elimination reaction of this compound can lead to the formation of stereoisomers. Specifically, the formation of pent-3-en-2-one can result in both (E) and (Z) isomers. The stereochemical outcome of an E2 reaction is dependent on the conformation of the substrate at the moment of reaction, requiring an anti-periplanar arrangement of the departing proton and leaving group. masterorganicchemistry.com For acyclic systems like this compound, rotation around the C3-C4 bond allows for the necessary conformation to be achieved for the elimination to proceed. Generally, the trans (E) isomer, being the more thermodynamically stable product, is expected to be the major isomer formed, particularly when a thermodynamic equilibrium can be established. vedantu.com

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the reactivity of its two functional groups: the ketone and the bromo-alkane.

Selective Reduction of the Carbonyl Moiety

The selective reduction of the carbonyl group in this compound to a secondary alcohol, 5-bromopentan-2-ol, without affecting the carbon-bromine bond is a key transformation. This can be achieved using hydride-based reducing agents. hku.hk A common reagent for such a selective reduction is sodium borohydride (NaBH₄). This reagent is a mild reducing agent that typically reduces aldehydes and ketones without reacting with less reactive functional groups like alkyl halides. The reduction of the ketone to a hydroxyl group is a critical step in the synthesis of various organic molecules. hku.hk

Oxidation Reactions of the Carbon Skeleton

The carbon framework of this compound is susceptible to oxidation at both the ketone functional group and the carbon backbone, leading to various derivatives.

As a methyl ketone, this compound can undergo the haloform reaction to yield a carboxylic acid. wikipedia.org This reaction proceeds in the presence of a base and a halogen (e.g., bromine or iodine). The mechanism involves the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and formation of a carboxylate and a haloform (CHX₃). wikipedia.orgchemteam.info In the case of this compound, this would result in the formation of 4-bromobutanoic acid after an acidic workup.

Alternatively, strong oxidizing agents can cleave the ketone. For instance, oxidation of ketones with agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under harsh conditions can lead to carboxylic acids, though this method can be less selective and may also affect the bromo-substituted part of the molecule. Ozonolysis is another powerful oxidative cleavage method that could potentially be applied to derivatives of this compound to form carboxylic acids. gla.ac.uk

| Oxidation Method | Reagents | Expected Carboxylic Acid Product | Byproduct |

| Haloform Reaction | Br₂ / NaOH, then H₃O⁺ | 4-Bromobutanoic acid | Bromoform (CHBr₃) |

| Iodoform Reaction | I₂ / NaOH, then H₃O⁺ | 4-Bromobutanoic acid | Iodoform (CHI₃) |

| Strong Oxidation | KMnO₄ or CrO₃ | Mixture of products, potentially including 4-bromobutanoic acid and smaller carboxylic acids | - |

Rearrangement Reactions and Carbocation Chemistry Relevant to this compound

The structure of this compound, a primary alkyl halide, generally disfavors the formation of a primary carbocation, which is necessary for classic SN1-type rearrangements. libretexts.org However, rearrangement reactions are still possible under certain conditions, particularly those involving the participation of the ketone functional group or through alternative pathways.

One of the most relevant rearrangements for halo-ketones is the Favorskii rearrangement, which typically occurs with α-halo ketones in the presence of a base to form a cyclopropanone (B1606653) intermediate, ultimately yielding a rearranged carboxylic acid or its derivative. wikipedia.orgpressbooks.pub While this compound is a γ-halo ketone, related intramolecular cyclizations can occur. For example, treatment with a base can lead to the formation of a cyclopropyl (B3062369) methyl ketone via intramolecular nucleophilic substitution.

Carbocation rearrangements, such as hydride or alkyl shifts, occur to transform a less stable carbocation into a more stable one (e.g., primary to secondary or tertiary). libretexts.orguomustansiriyah.edu.iq For this compound, the initial formation of a primary carbocation at C5 is energetically unfavorable. However, if formed, a 1,2-hydride shift would not increase stability. A more distant hydride shift (e.g., a 1,4-hydride shift) could theoretically produce a more stable secondary carbocation at C2, stabilized by the adjacent carbonyl group. Such rearrangements are highly dependent on the reaction conditions and the specific reagents used. stackexchange.compressbooks.pub

Advanced Spectroscopic and Analytical Characterization of 5 Bromopentan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 5-bromopentan-2-one can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. The structure, CH₃-C(=O)-CH₂-CH₂-CH₂-Br, contains four unique proton environments.

The spectrum is expected to show:

A singlet for the methyl protons (C1-H₃) adjacent to the carbonyl group. This signal typically appears in the downfield region around 2.2 ppm due to the deshielding effect of the carbonyl.

A triplet for the methylene (B1212753) protons (C5-H₂) directly attached to the bromine atom. The high electronegativity of bromine shifts this signal significantly downfield, expected around 3.4-3.6 ppm.

A triplet for the methylene protons (C3-H₂) adjacent to the carbonyl group, appearing around 2.8-3.0 ppm.

A multiplet, specifically a pentet or quintet, for the central methylene protons (C4-H₂), which are coupled to the protons on both C3 and C5. This signal is expected around 2.1-2.3 ppm.

The integration of these signals will correspond to a 3:2:2:2 ratio, confirming the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H-1 | ~2.2 | Singlet (s) | N/A | 3H |

| H-3 | ~2.9 | Triplet (t) | ~6-7 | 2H |

| H-4 | ~2.2 | Pentet (p) | ~6-7 | 2H |

| H-5 | ~3.5 | Triplet (t) | ~6-7 | 2H |

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, one for each carbon atom in the molecule.

The carbonyl carbon (C2) is the most deshielded, appearing far downfield, typically above 200 ppm (around 206-208 ppm). libretexts.org

The carbon attached to the bromine (C5) is found around 30-35 ppm.

The methyl carbon (C1) adjacent to the carbonyl appears around 29-30 ppm.

The methylene carbon adjacent to the carbonyl (C3) is expected around 40-45 ppm.

The central methylene carbon (C4) signal appears at approximately 25-28 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. nsf.gov

A DEPT-90 spectrum would show a signal only for methine (CH) carbons. In the case of this compound, no signal would be observed.

A DEPT-135 spectrum displays positive signals for CH₃ and CH groups and negative signals for CH₂ groups. For this compound, this would show a positive signal for the C1 methyl group and three negative signals for the C3, C4, and C5 methylene groups. Quaternary carbons, like the carbonyl carbon (C2), are absent in DEPT spectra. This information, combined with the standard ¹³C NMR spectrum, allows for unambiguous assignment of all carbon signals. nsf.gov

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | DEPT-135 |

| C1 (CH₃) | ~30 | Positive |

| C2 (C=O) | ~207 | No Signal |

| C3 (CH₂) | ~43 | Negative |

| C4 (CH₂) | ~26 | Negative |

| C5 (CH₂) | ~33 | Negative |

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between nuclei. google.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a COSY spectrum would show a cross-peak between the signals for the C3-protons and the C4-protons, and another cross-peak between the C4-protons and the C5-protons. This confirms the -CH₂-CH₂-CH₂- connectivity in the propyl chain. The C1-methyl protons would show no correlations as they are not coupled to any other protons. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. princeton.edu The HSQC spectrum would show cross-peaks connecting the ¹H signal of C1-H₃ to the ¹³C signal of C1, C3-H₂ to C3, C4-H₂ to C4, and C5-H₂ to C5. The carbonyl carbon (C2) would not show a cross-peak as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. princeton.edu Key HMBC correlations for this compound would include:

The C1-protons showing correlation to the C2 (carbonyl) and C3 carbons.

The C3-protons correlating with C1, C2, C4, and C5.

The C5-protons showing correlations to C3 and C4. These correlations definitively establish the entire molecular skeleton and the placement of the functional groups.

Carbon-13 NMR (¹³C NMR) Analysis, including DEPT Experiments

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. sielc.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₉BrO), the calculated exact mass is 163.98368 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. A crucial feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity, due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. nsf.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for assessing the purity of a this compound sample and for analyzing reaction mixtures. nsf.gov The retention time from the GC provides a measure of the compound's identity, while the mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. nih.gov

Molecular Ion (M⁺): Peaks at m/z 164 and 166, corresponding to [C₅H₉⁷⁹BrO]⁺ and [C₅H₉⁸¹BrO]⁺.

Loss of Bromine: A prominent peak resulting from the loss of a bromine radical (·Br) leads to a fragment at m/z 85 ([C₅H₉O]⁺).

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. This would involve the transfer of a hydrogen from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, resulting in a charged enol fragment at m/z 58 and a neutral bromoethene molecule. libretexts.org

Acylium Ion: Cleavage of the C2-C3 bond (α-cleavage) results in the formation of a stable acetyl cation, [CH₃CO]⁺, which gives a strong peak at m/z 43. This is often the base peak in the spectrum of methyl ketones. nih.govlibretexts.org

Other fragments can arise from further cleavage, such as the loss of the methyl group ([M-15]⁺) or the propyl bromide chain.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 164/166 | [C₅H₉BrO]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉O]⁺ | Loss of ·Br |

| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement |

| 43 | [C₂H₃O]⁺ | α-cleavage (Acetyl cation) |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. uc.edu For this compound, these methods provide definitive evidence for its key structural features: the carbonyl group of the ketone and the carbon-bromine bond of the alkyl halide.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational frequencies, but only if the vibration causes a change in the molecule's dipole moment. mt.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (from a laser), where the frequency shifts are related to the vibrational modes. mt.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. mt.com

For this compound, the most prominent absorption in the IR spectrum is the strong, sharp peak corresponding to the C=O stretching vibration of the ketone functional group. This peak typically appears in the region of 1715-1720 cm⁻¹. The presence of the bromine atom, being an electron-withdrawing group, has a minimal electronic effect on the carbonyl group due to the separation by three methylene (-CH₂-) groups. Another key vibration is the C-Br stretch, which is expected to appear in the lower frequency "fingerprint region," generally between 600 and 500 cm⁻¹.

Raman spectroscopy offers complementary data. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. mt.com However, the C-Br bond, being more polarizable, often gives rise to a more distinct signal in Raman spectroscopy compared to IR. aip.org The symmetric vibrations of the hydrocarbon chain are also typically more intense in the Raman spectrum. By using both techniques, a more complete vibrational profile of this compound can be obtained, confirming the presence and electronic environment of its functional groups. cdnsciencepub.com

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Activity Notes |

| Ketone (C=O) | Stretch | 1715 - 1720 (Strong, Sharp) | 1715 - 1720 (Weak to Medium) | Strong dipole change makes it intense in IR. |

| Alkyl Bromide (C-Br) | Stretch | 600 - 500 (Medium to Weak) | 600 - 500 (Medium to Strong) | High polarizability makes it distinct in Raman. |

| Methylene (-CH₂-) | Stretch/Bend | 2925-2850 / 1465 | 2925-2850 / 1465 | Present in both spectra. |

| Methyl (CH₃) | Stretch/Bend | 2960-2870 / 1450 & 1375 | 2960-2870 / 1450 & 1375 | Present in both spectra. |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is indispensable for assessing the purity of this compound and for monitoring its synthesis by separating it from reactants, byproducts, and solvents. The choice of technique depends on the volatility and polarity of the compound and the analytical requirements.

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. sigmaaldrich.com It is frequently coupled with a mass spectrometer (GC-MS), providing both separation and structural identification. nih.gov

In a typical GC analysis, a sample of this compound is injected into a heated port, where it vaporizes. An inert carrier gas (like helium) transports the vapor through a long, thin column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. For a moderately polar compound like this compound, a non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column. gcms.cz

GC is particularly useful for monitoring the progress of reactions, such as the synthesis of this compound, and for quantifying its purity. For instance, the presence of unreacted starting materials or side-products like 1,5-dibromopentane (B145557) can be readily detected. chemicalbook.com

| GC Parameter | Typical Value / Type |

| Column Type | Mid-polarity (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~220-250 °C |

| Oven Program | e.g., Initial temp 80°C, ramp to 250°C |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

For less volatile samples or for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is the preferred method. sielc.com this compound can be effectively analyzed using reverse-phase (RP) HPLC. sielc.com

In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. A common mobile phase for analyzing this compound consists of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com The compound elutes from the column at a specific retention time based on its hydrophobicity. Since this compound has a non-polar alkyl chain and a polar ketone group, its retention can be finely tuned by adjusting the ratio of acetonitrile to water in the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl group has a weak n→π* absorption around 280 nm. This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| HPLC Parameter | Typical Condition |

| Column | Reverse-Phase (e.g., Newcrom R1, C18) sielc.com |

| Mobile Phase | Acetonitrile / Water with acid (e.g., H₃PO₄ or HCOOH) sielc.com |

| Detection | UV (at ~280 nm) |

| Application | Purity assessment, preparative isolation of impurities sielc.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative monitoring of chemical reactions. google.com To follow a reaction involving this compound, a small spot of the reaction mixture is applied to a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel.

The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the eluent), which travels up the plate by capillary action. Separation occurs based on the compound's polarity. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and move shorter distances. For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is effective. google.comchemicalbook.com By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be easily visualized, often with the aid of a UV lamp or a chemical stain like potassium permanganate (B83412). google.com

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Structure Analysis of Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as stable crystalline solids. guidechem.com X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unambiguous confirmation of a molecule's structure, stereochemistry, and intermolecular interactions. nih.govresearchgate.net

The reactive nature of the bromine atom and the ketone group in this compound allows it to serve as a versatile building block for creating more complex molecules. For example, it can undergo nucleophilic substitution at the carbon bearing the bromine, or its ketone can be involved in condensation or addition reactions. The resulting derivatives, if crystalline, can be analyzed by single-crystal X-ray diffraction. mdpi.com

In such an analysis, a single crystal of the derivative is bombarded with a beam of X-rays. The diffraction pattern produced is a result of the regular, repeating arrangement of molecules in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing bond lengths, bond angles, and torsional angles with high precision. acs.org This technique has been used to confirm the structures of various complex bromo-ketone derivatives, verifying the outcome of stereoselective reactions and elucidating non-covalent interactions, such as hydrogen bonds, that stabilize the crystal packing. nih.govcore.ac.uk

For example, studies on other bromo-ketone derivatives have used X-ray crystallography to unambiguously confirm the regio- and stereoselectivity of synthetic methods. nih.gov Similarly, the solid-state structure of cholesteryl derivatives containing a bromopentyl chain has been elucidated, revealing details about molecular packing and side-chain conformation. core.ac.uk This level of structural detail is crucial for understanding structure-property relationships in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Studies on 5 Bromopentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-bromopentan-2-one. These ab initio methods provide a foundational understanding of molecular properties from first principles, without reliance on experimental data. lsu.edu By solving approximations of the Schrödinger equation, these calculations can determine electron distribution, molecular orbital energies, and the potential energy surface, which in turn dictates reaction pathways. lsu.edu

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been effectively used to model reaction mechanisms and predict the dominance of competing pathways, such as substitution versus elimination. For bromoalkanes, DFT calculations can model the transition states of reactions, providing insight into the activation energies required for different mechanistic routes. bac-lac.gc.ca

In the context of this compound, DFT studies can elucidate the factors influencing whether it undergoes a nucleophilic substitution (SN2) or an elimination (E2) reaction. The balance between these pathways is dependent on factors like steric hindrance and the nature of the base used. Computational modeling of the transition state structures for both SN2 and E2 pathways would reveal the geometric and energetic details that govern the reaction's outcome. For instance, DFT calculations have been used to show that for the reaction of 1-bromopentane (B41390) on a silicon surface, the alkyl chain must be lifted away from the surface to reach a favorable geometry for the transition state. bac-lac.gc.ca Similarly, for the decomposition of alkyl radicals, DFT has been used to characterize the product-like transition state structures. researchgate.net

These computational approaches can also explore more complex reaction dynamics, such as the potential for intramolecular cyclization or rearrangement, by mapping the potential energy surface and identifying the lowest energy pathways.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. youtube.comiqce.jp The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and bromine atoms, as well as the C-Br sigma bond. The LUMO is likely to be the π* antibonding orbital of the carbonyl group. In a reaction, the HOMO of a nucleophile would interact with the LUMO of this compound, or the HOMO of this compound would interact with the LUMO of an electrophile. youtube.com

DFT calculations can provide detailed visualizations and energy levels of these frontier molecular orbitals. researchgate.net An analysis of the MOs can reveal the sites most susceptible to nucleophilic or electrophilic attack. For example, the large coefficient of the LUMO on the carbonyl carbon would indicate its electrophilicity, while the character of the HOMO would highlight the nucleophilic nature of the oxygen and bromine atoms.

| Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. iaanalysis.com By simulating the motions of atoms and molecules, MD can be used to explore the conformational landscape of flexible molecules like this compound and to study its interactions with other molecules, such as solvents or reactants. iaanalysis.comnih.gov

Due to the presence of several rotatable single bonds, this compound can adopt a variety of conformations. MD simulations can explore these different conformations and determine their relative energies and populations. mdpi.com This is crucial for understanding how the molecule's shape influences its reactivity and physical properties. The simulations can reveal the most stable conformers and the energy barriers between them. mdpi.com

Furthermore, MD simulations can model the intermolecular interactions between this compound and its environment. For example, in a solution, the simulations can show how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and reactivity. This is particularly important for understanding solvent effects on reaction rates and mechanisms.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be used to identify and characterize molecules. youtube.com These predictions are valuable for confirming experimental results and for understanding the relationship between a molecule's structure and its spectral properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can be used to predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. researchgate.net The accuracy of these predictions has improved significantly, making them a reliable tool for structural assignment. researchgate.net

For this compound, theoretical calculations would predict the chemical shifts for each of the unique protons and carbons in the molecule. These calculated values can then be compared to experimental spectra to confirm the structure. Discrepancies between calculated and experimental shifts can provide insights into conformational preferences or solvent effects not fully captured by the computational model.

Table of Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| H attached to C1 (CH₃) | 2.1 - 2.3 |

| H attached to C3 (CH₂) | 2.7 - 2.9 |

| H attached to C4 (CH₂) | 1.9 - 2.1 |

| H attached to C5 (CH₂) | 3.4 - 3.6 |

Note: These are illustrative values and the actual predicted shifts would depend on the level of theory and basis set used in the calculation.

Computational methods can also simulate vibrational spectra, such as infrared (IR) and Raman spectra. researchgate.netscm.comnepjol.info These simulations calculate the vibrational frequencies and intensities of a molecule's normal modes. edinst.com The resulting theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. youtube.com

For this compound, the simulated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically around 1715 cm⁻¹. Other characteristic vibrations would include C-H stretching and bending modes, and the C-Br stretching vibration at a lower frequency. Simulated Raman spectra would provide complementary information, as some vibrations may be more intense in Raman than in IR, and vice versa. edinst.com

Table of Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | ~1715 | Strong in IR |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C-H Bend | 1350 - 1470 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Note: These are illustrative values. Actual calculated frequencies may be scaled to better match experimental data.

Calculated NMR Chemical Shifts and Coupling Constants

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Computational and theoretical studies focused on this compound and its derivatives are pivotal in understanding how structural modifications influence their biological activities. While this compound itself is often utilized as a reactive intermediate or a building block in organic synthesis, its core structure serves as a foundation for developing more complex molecules with potential therapeutic applications. brandeis.edu Structure-Activity Relationship (SAR) modeling for derivatives originating from this compound helps in the rational design of novel agents with enhanced efficacy and selectivity.

Research into the derivatives of related brominated ketones and similar structures has provided insights into their potential as biologically active agents. For instance, studies on brominated compounds have explored their roles in enzyme inhibition and cytotoxicity. The reactive nature of the bromine atom and the carbonyl group allows for diverse chemical modifications, making these compounds versatile scaffolds for SAR studies.

The general approach involves synthesizing a library of analogues where specific parts of the molecule are systematically altered. These alterations can include changing the length of the alkyl chain, substituting the bromine atom with other functional groups, or modifying the ketone group. The biological activity of each analogue is then tested, and the results are used to build a model that correlates structural features with activity.

For example, in the development of dual modulators for the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), derivatives were synthesized by functionalizing a piperidine (B6355638) ring with various alkyl bromides. mdpi.com In one such study, a derivative featuring a linear five-carbon chain attached to the piperidine nitrogen was identified as a potent dual FXR antagonist and PXR agonist. mdpi.com This highlights the importance of the alkyl chain length, a feature originating from the bromoalkane precursor, in determining the biological activity profile. mdpi.com

Similarly, research on N-alkyl substituted 2',3''-thiazachalcones, synthesized using various n-bromoalkanes (including 1-bromopentane), demonstrated that the length of the N-alkyl chain significantly influences antimicrobial activity. researchgate.net The resulting compounds were found to be more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.net

Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties and molecular geometry of these compounds. researchgate.net Such computational analyses help in understanding the binding modes of these molecules with their biological targets, such as enzymes or receptors, paving the way for the rational design of new and more potent therapeutic agents. mdpi.comresearchgate.net

The table below summarizes key computational parameters for this compound, which are foundational for more complex SAR modeling.

| Computational Property | Value |

| Topological Polar Surface Area (TPSA) | 17.07 |

| LogP | 1.7505 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

| Data sourced from ChemScene. chemscene.com |

In the synthesis of analogues of cyclic ADP-ribose (cADPR), a calcium-mobilizing secondary messenger, precursors like 5-bromo-pentan-1-ol have been used to introduce a pentyl chain. mdpi.com The biological evaluation of the resulting complex molecules provides crucial SAR data, demonstrating how modifications to the chain derived from the bromo-pentane precursor can impact Ca2+ releasing activity in neuronal cells. mdpi.com

The table below presents findings from SAR studies on derivatives where precursors similar to this compound were used.

| Compound Series/Target | Key SAR Finding | Precursor Mentioned | Reference |

| 1,2,4-Oxadiazole Derivatives (FXR/PXR Modulators) | A linear five-carbon chain on the piperidine nitrogen resulted in a dual FXR antagonist and PXR agonist. | Alkyl Bromides | mdpi.com |

| Thiazachalcone Derivatives (Antimicrobial) | N-alkylation with chains like pentyl influenced activity against Gram-positive bacteria. | 1-Bromopentane | researchgate.net |

| cADPR Analogues (Ca2+ Mobilization) | A derivative with an N1-pentyl chain showed interesting Ca2+ releasing activity in PC12 cells. | 5-bromo-pentan-1-ol | mdpi.com |

| 3-bromopentan-2-one (B1277478) (Cytotoxicity) | Showed an IC50 value of approximately 10 µM against leukemia cell lines. | 3-bromopentan-2-one |

These examples collectively illustrate that while this compound may not be the final active molecule, its structural motifs are integral to the design and synthesis of biologically active compounds. The SAR of the resulting, more complex molecules is significantly influenced by the properties of the bromo-pentane chain it provides.

Applications of 5 Bromopentan 2 One in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry

In medicinal chemistry, the strategic incorporation of specific structural motifs is crucial for developing new therapeutic agents. 5-Bromopentan-2-one serves as a key building block, enabling the construction of complex molecular architectures with potential biological activity. Its linear five-carbon chain provides a foundational scaffold that can be elaborated and cyclized, while the two functional groups offer orthogonal handles for sequential chemical modifications.

Synthesis of Pharmaceutical Agents and Drug Candidates

A significant application of this compound is in the synthesis of steroid-based pharmaceuticals. Specifically, its Grignard reagent has been instrumental in the synthesis of 19-nor steroids. google.comgoogle.com A notable example is the preparation of 19-norandrostenedione, a key intermediate for various hormonal drugs. google.com In this process, the ketone group of this compound is first protected as a ketal (e.g., a propylene (B89431) ketal) to prevent it from reacting with the Grignard reagent that is subsequently formed from the alkyl bromide. google.comgoogle.com This protected Grignard reagent is then reacted with a suitable steroid precursor to introduce five of the six carbons needed to construct the A-ring of the steroid nucleus. google.comgoogle.com This method highlights the compound's role in complex carbon-carbon bond-forming reactions for creating high-value pharmaceutical agents.

The compound is also a precursor in the synthesis of arylpiperazinylalkyl derivatives of purine-2,6-diones, which have been investigated as potential multitarget ligands for serotonin (B10506) and dopamine (B1211576) receptors, relevant for developing novel antipsychotic drugs. tandfonline.com

Building Block for Biologically Active Molecules

Beyond specific drug synthesis, this compound is a fundamental building block for a variety of molecules with demonstrated biological relevance. The analogous compound, 5-bromopentan-1-ol (B46803), has been used to synthesize derivatives showing potential antiviral activity against enterovirus 71 and cytotoxic effects against breast cancer cell lines. This suggests that the brominated pentane (B18724) scaffold is a viable starting point for developing new therapeutic agents.

Furthermore, the reactivity of the alkyl bromide portion is exploited in the synthesis of potent antimycotic agents. For instance, Grignard reagents prepared from bromoalkanes are reacted with imidazolyl aldehydes to produce alkyl-imidazolyl carbinols, a class of compounds that inhibit ergosterol (B1671047) biosynthesis in fungi. nih.gov The pentanone moiety of this compound allows for the introduction of a five-carbon chain with a terminal ketone, which can be a site for further functionalization or can influence the molecule's pharmacokinetic properties.

Utility in Agrochemical Synthesis

The application of this compound extends to the agrochemical industry, where it serves as a key intermediate in the creation of new crop protection agents. cymitquimica.com The development of effective and selective pesticides and herbicides often relies on the synthesis of novel organic molecules, and versatile building blocks like this compound are essential in this process. Its bifunctional nature allows for the assembly of complex structures that can interact with specific biological targets in pests or weeds. While specific, publicly disclosed agrochemicals synthesized directly from this compound are not prevalent in the literature, its role as a precursor is widely acknowledged by chemical suppliers and in synthetic chemistry literature. cymitquimica.comguidechem.com

Precursor for Specialty Chemicals and Advanced Materials

This compound is a valuable precursor for a range of specialty chemicals and can be used in the development of advanced materials. guidechem.com Its downstream products are diverse and include other important synthetic intermediates.

One such reaction is intramolecular cyclization. Treatment of this compound can lead to the formation of α-Acetobutyrolactone, a heterocyclic compound used as a building block in further syntheses. chemsrc.com Additionally, it can be converted to other useful precursors, as detailed in the table below.

| Starting Material | Reagent(s) | Product | CAS Number | Application Area |

| This compound | Base | α-Acetobutyrolactone | 517-23-7 | Heterocyclic Synthesis |

| This compound | Strong Base (e.g., LDA) then H₂O | 3-Acetyl-1-propanol | 1071-73-4 | Organic Intermediate |

| This compound | Base (Elimination) | 1-pentyn-5-ol | 5390-04-5 | Alkyne Chemistry |

| This compound | PPh₃, then base | 6-Phenyl-2-hexanone (via Wittig) | 14171-89-2 | Fragrance/Flavor Intermediate |

| This compound | NaCN | 5-Cyano-2-pentanone | 33959-29-0 | Nitrile Synthesis |

This table presents potential synthetic transformations and is based on established chemical principles and known downstream products. chemsrc.com

The synthesis of 5,6-fused ring pyridazines, which are critical organic building blocks for organometallic semiconductors used in technologies like OLEDs, often starts from diketones or their equivalents. liberty.edu this compound serves as a synthon for such 1,4-dicarbonyl compounds, positioning it as a precursor for materials used in optoelectronics. liberty.edu

Design and Synthesis of Heterocyclic Compounds Incorporating the Pentanone Moiety

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound, effectively a 1,4-haloketone, is ideally suited for the synthesis of various five- and six-membered rings. The distance between the electrophilic carbonyl carbon and the carbon bearing the bromine atom allows for cyclization reactions with binucleophilic reagents.

A prime example is the synthesis of pyridazines, a class of aromatic heterocycles with two adjacent nitrogen atoms. mdpi.com Reacting this compound with hydrazine (B178648) (N₂H₄) would first lead to the formation of a hydrazone at the ketone position. Subsequent intramolecular nucleophilic substitution, where the second nitrogen of the hydrazine displaces the bromide, would yield a dihydropyridazine, which can then be oxidized to the aromatic pyridazine (B1198779). This strategy is a well-established method for forming the pyridazine ring system. organic-chemistry.org

Similarly, the compound can be used to synthesize 1,4-diazepines. Condensation with a 1,2-diamine, such as ethylenediamine, can lead to the formation of a seven-membered diazepine (B8756704) ring, a scaffold found in various pharmacologically active compounds. google.comresearchgate.net

Carbon Chain Extension Reactions and Grignard Reagent Applications